molecular formula C14H11ClN2O4 B11552121 2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-6-nitrophenol

2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-6-nitrophenol

Cat. No.: B11552121
M. Wt: 306.70 g/mol
InChI Key: ZQYBJFSUDRVGSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-6-nitrophenol is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a nitrophenol group, a chloro-methoxyphenyl group, and an imino-methyl linkage, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-6-nitrophenol typically involves the condensation reaction between 4-nitroaniline and 2-chloro-6-hydroxybenzaldehyde in the presence of ethanol and a few drops of glacial acetic acid. The mixture is refluxed for several hours, and the product is obtained after the evaporation of the solvent . The solid product can be further purified by dissolving it in acetone and allowing the solution to evaporate slowly at room temperature, resulting in yellow needle crystals suitable for X-ray diffraction determination .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-6-nitrophenol can undergo various chemical reactions, including:

    Oxidation: The nitrophenol group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The chloro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the nitrophenol group.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted phenol derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-6-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s imino-methyl linkage and nitrophenol group play crucial roles in its reactivity. For instance, the nitrophenol group can participate in redox reactions, while the imino-methyl linkage can interact with nucleophiles or electrophiles, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-[(3-Chloro-4-methoxyphenyl)imino]methyl]-6-nitrophenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H11ClN2O4

Molecular Weight

306.70 g/mol

IUPAC Name

2-[(3-chloro-4-methoxyphenyl)iminomethyl]-6-nitrophenol

InChI

InChI=1S/C14H11ClN2O4/c1-21-13-6-5-10(7-11(13)15)16-8-9-3-2-4-12(14(9)18)17(19)20/h2-8,18H,1H3

InChI Key

ZQYBJFSUDRVGSZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N=CC2=C(C(=CC=C2)[N+](=O)[O-])O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.